

Spectroscopic Profile of 2-Chloro-4,5-dimethoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4,5-dimethoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Chloro-4,5-dimethoxybenzoic acid** ($C_9H_9ClO_4$, CAS No: 60032-95-3). This compound is of interest in various chemical and pharmaceutical research domains. The following sections present tabulated spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula of **2-Chloro-4,5-dimethoxybenzoic acid** is $C_9H_9ClO_4$, and its molecular weight is 216.62 g/mol .^[1] The spectroscopic data presented below provides a foundational understanding of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following data is predicted based on the analysis of similar compounds and known chemical shift ranges for the functional groups present.

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-13	Singlet (broad)	1H	-COOH
~7.5	Singlet	1H	Aromatic H
~7.0	Singlet	1H	Aromatic H
~3.9	Singlet	3H	-OCH ₃
~3.8	Singlet	3H	-OCH ₃

Note: Specific chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~168	-COOH
~152	Aromatic C-O
~148	Aromatic C-O
~125	Aromatic C-Cl
~120	Aromatic C-H
~115	Aromatic C-COOH
~112	Aromatic C-H
~56	-OCH ₃
~55	-OCH ₃

Note: Carboxyl carbons in aromatic acids typically absorb in the 165-185 ppm range.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in **2-Chloro-4,5-dimethoxybenzoic acid**. The following table lists the characteristic absorption bands based on typical frequencies

for the functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~3000	Medium	C-H stretch (Aromatic)
~2950, ~2850	Medium	C-H stretch (Aliphatic, -OCH ₃)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1480	Medium-Strong	C=C stretch (Aromatic Ring)
1250-1300	Strong	C-O stretch (Aryl Ether)
~1050	Strong	C-O stretch (Aryl Ether)
700-800	Medium-Strong	C-Cl stretch

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[\[2\]](#)[\[3\]](#) The C=O stretch for an aryl carboxylic acid is typically found between 1700-1680 cm⁻¹.[\[3\]](#)

Mass Spectrometry (MS)

The mass spectrum of **2-Chloro-4,5-dimethoxybenzoic acid**, likely obtained using Electron Ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

m/z (mass-to-charge ratio)	Relative Intensity (%)	Proposed Fragment
216/218	High	[M] ⁺ (Molecular Ion, with ³⁵ Cl/ ³⁷ Cl isotopes)
201/203	Medium	[M - CH ₃] ⁺
171/173	Medium	[M - COOH] ⁺
156	Medium	[M - COOH - CH ₃] ⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of an aromatic carboxylic acid like **2-Chloro-4,5-dimethoxybenzoic acid** is as follows:

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[4]
- **Instrumentation:** The spectrum is recorded on an NMR spectrometer, such as a 400 MHz instrument.^[4]
- **^1H NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the ^1H spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
- **^{13}C NMR Acquisition:** The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

For a solid sample such as **2-Chloro-4,5-dimethoxybenzoic acid**, a common method for obtaining an IR spectrum is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

ATR-FTIR Method:

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is passed through the crystal, and the attenuated radiation is detected. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- Spectrum Generation: The resulting interferogram is converted to an IR spectrum via a Fourier transform.

KBr Pellet Method:

- Sample Preparation: A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in a sample holder in the IR beam path of the spectrometer. A background spectrum (of air or a pure KBr pellet) is recorded. The sample spectrum is then acquired.
- Spectrum Generation: The sample spectrum is ratioed against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

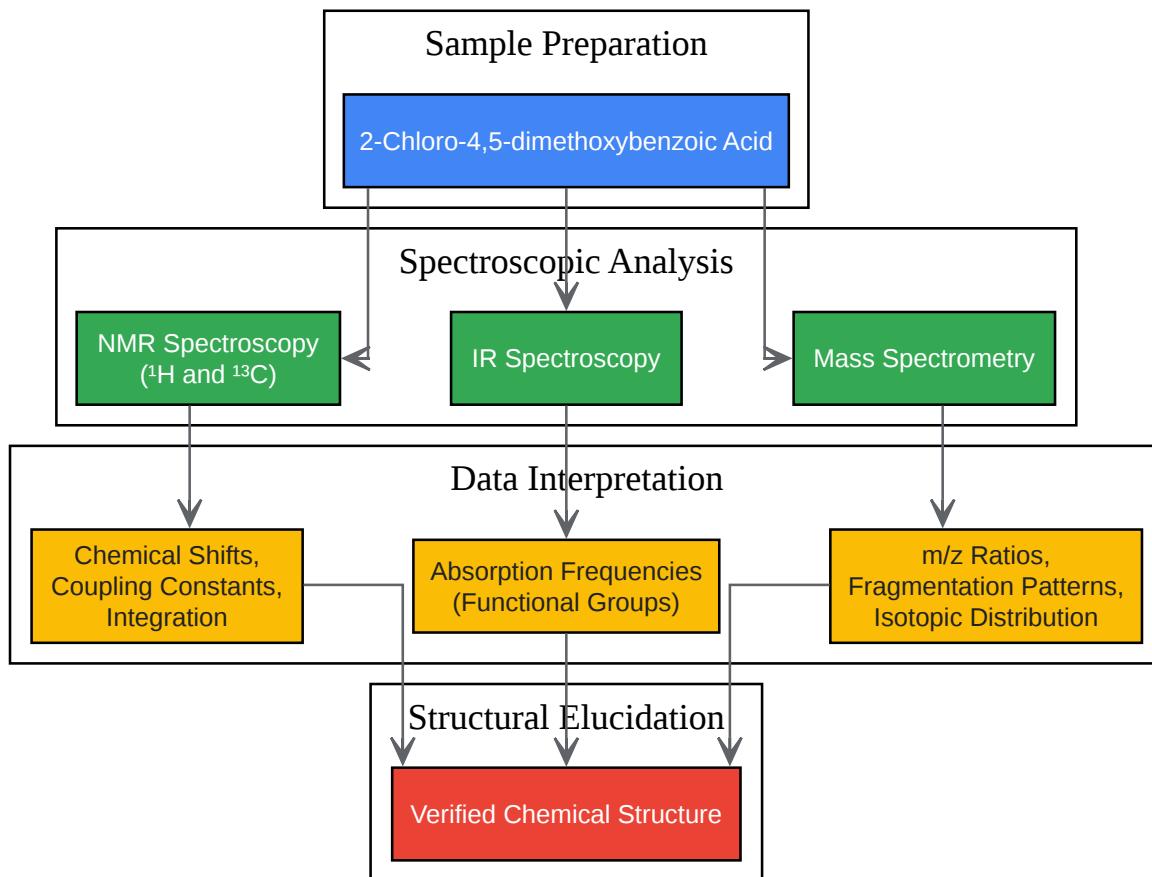
Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).^{[5][6]} This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).

- Fragmentation: The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged fragment ions and neutral radicals.
- Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of a chemical compound like **2-Chloro-4,5-dimethoxybenzoic acid**.



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Workflow for the spectroscopic characterization of 2-Chloro-4,5-dimethoxybenzoic acid.

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